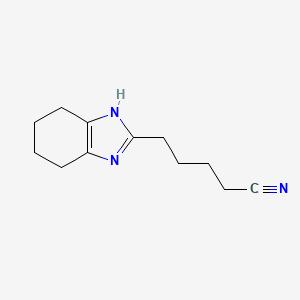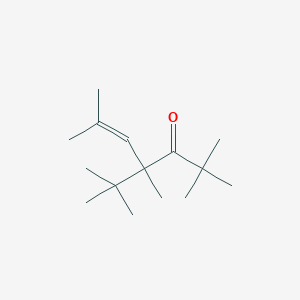![molecular formula C17H25NOSi B14390752 1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine CAS No. 89813-16-1](/img/structure/B14390752.png)
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a dimethyl(phenyl)silyl group and a but-2-yn-1-yl group
Preparation Methods
The synthesis of 1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, dimethyl(phenyl)silyl chloride, and but-2-yn-1-ol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of but-2-yn-1-ol with dimethyl(phenyl)silyl chloride in the presence of a base such as imidazole.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and selectivity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It may be used in the study of biological systems and as a probe to investigate biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine can be compared with other similar compounds:
Properties
CAS No. |
89813-16-1 |
|---|---|
Molecular Formula |
C17H25NOSi |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
dimethyl-phenyl-(4-piperidin-1-ylbut-2-ynoxy)silane |
InChI |
InChI=1S/C17H25NOSi/c1-20(2,17-11-5-3-6-12-17)19-16-10-9-15-18-13-7-4-8-14-18/h3,5-6,11-12H,4,7-8,13-16H2,1-2H3 |
InChI Key |
XNOBZFXLUNADPB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OCC#CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
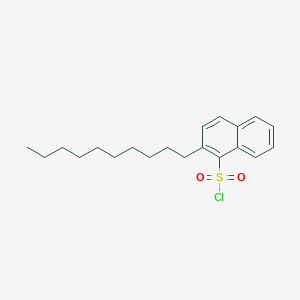
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
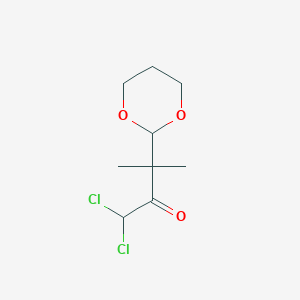
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

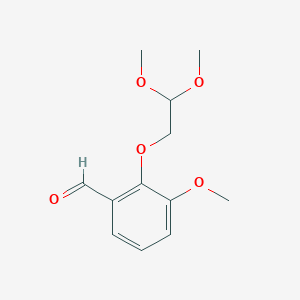

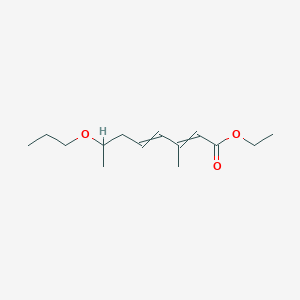

![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
